4-(4-Bromo-3-fluorobenzyl)morpholine
Overview
Description
“4-(4-Bromo-3-fluorobenzyl)morpholine” is a chemical compound with the CAS Number: 897016-96-5 . It has a molecular weight of 274.13 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
4-(4-Bromo-3-fluorobenzyl)morpholine is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of benzimidazole derivatives, which have been screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives exhibited significant activity, highlighting the potential of this compound in contributing to the development of new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).
Biological Activities
In the realm of microbiology and pharmacology, derivatives of this compound have shown promising results. For example, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline (a related compound) demonstrated good to potent antimicrobial activity, with some derivatives being particularly effective against both bacterial and fungal strains. This suggests the potential utility of this compound derivatives in addressing various infectious diseases (Janakiramudu et al., 2017).
Antioxidant Properties
Compounds synthesized from this compound have been evaluated for their antioxidant properties. For example, bromophenols isolated from red algae exhibited potent antioxidant activity, indicating the relevance of brominated compounds in developing antioxidants (Olsen et al., 2013).
Antifungal and Antimicrobial Effects
A series of benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety have been synthesized and demonstrated higher antifungal activity compared to traditional fungicides. This highlights the potential of morpholine derivatives in contributing to the development of new antifungal agents, particularly those containing bromobenzyl or fluorobenzyl moieties (Qu, Li, Xing, & Jiang, 2015).
Chemical and Structural Analysis
The structural and chemical properties of derivatives of this compound have been extensively studied, providing insights into their potential applications in various fields of science and technology. These studies involve not only the synthesis of these compounds but also detailed analyses using techniques such as NMR, IR, and X-ray crystallography, contributing to our understanding of their molecular structures and potential reactivity (Banu et al., 2013).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-[(4-bromo-3-fluorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLRZCPFGFYXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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